Product packaging for O-(4-phenoxybutyl)hydroxylamine(Cat. No.:)

O-(4-phenoxybutyl)hydroxylamine

Cat. No.: B13696650
M. Wt: 181.23 g/mol
InChI Key: RXAJLUDOZWAUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-(4-phenoxybutyl)hydroxylamine is an O-alkylhydroxylamine derivative of significant interest in scientific research, particularly in the fields of medicinal chemistry and chemical biology. Compounds of this structural class have been identified as stable, rationally-designed mimics of alkylperoxy transition states, enabling their application as potent inhibitors of heme-containing enzymes such as Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a promising immunomodulatory target for cancer therapy and the treatment of chronic viral infections, making research tools that modulate its activity highly valuable . The structure of this compound, featuring an aromatic phenoxy group connected to a hydroxylamine moiety via a four-carbon alkyl linker, is strategically designed for such applications. Furthermore, O-substituted hydroxylamines serve as versatile synthetic intermediates and aminating reagents in organic synthesis. They are key building blocks for the preparation of hydroxamic acids, which are a critically important pharmacophore in drug discovery . This compound is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. It must not be used for human or veterinary applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2 B13696650 O-(4-phenoxybutyl)hydroxylamine

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

O-(4-phenoxybutyl)hydroxylamine

InChI

InChI=1S/C10H15NO2/c11-13-9-5-4-8-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,11H2

InChI Key

RXAJLUDOZWAUFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCON

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of O 4 Phenoxybutyl Hydroxylamine

Nucleophilic Reactivity of the Hydroxylamine (B1172632) Oxygen Atom

In the realm of chemical reactions, the hydroxylamine functional group (-ONH2) possesses dual nucleophilic sites: the nitrogen and the oxygen atoms. However, in the case of O-substituted hydroxylamines like O-(4-phenoxybutyl)hydroxylamine, the reactivity landscape shifts. The substitution on the oxygen atom diminishes its nucleophilicity, making the nitrogen atom the primary site for nucleophilic attack in most reactions.

While the nitrogen atom of hydroxylamines typically acts as the nucleophile, studies have shown that the oxygen atom can act as a reactive nucleophile under specific conditions, particularly in transition-metal-catalyzed allylic substitutions. nih.govacs.org This reactivity is notably enhanced when the nitrogen atom bears an electron-withdrawing substituent, a feature not present in this compound. acs.orgorganic-chemistry.org For O-substituted hydroxylamines, the stability of the conjugate base is a crucial factor in determining the nucleophilic character of the oxygen atom. acs.org In reactions where the oxygen atom does participate as a nucleophile, such as in palladium-catalyzed O-allylic substitution, linear hydroxylamines are typically formed. organic-chemistry.org

In computational analyses of the reaction between a hydroxylamine and a ketone, the nitrogen atom is consistently shown to be the superior nucleophile. ic.ac.uk The transition state for nitrogen attack is significantly lower in energy compared to that of oxygen attack, confirming that the nitrogen is the more kinetically favored nucleophilic center. ic.ac.uk

Oxime Formation Reactions with Carbonyl Compounds

A hallmark reaction of O-substituted hydroxylamines, including this compound, is their condensation with carbonyl compounds (aldehydes and ketones) to form oximes. wikipedia.orgrsc.org This reaction, known as oxime ligation, is a cornerstone of bioconjugation and chemical biology due to its high chemoselectivity and the stability of the resulting oxime bond. nih.govresearchgate.net

The general mechanism involves the nucleophilic attack of the hydroxylamine's nitrogen atom on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the oxime. numberanalytics.comyoutube.com

The kinetics of oxime formation are influenced by several factors, including pH, reactant concentrations, and the presence of catalysts. numberanalytics.com The reaction is generally slow at neutral pH but is accelerated under acidic conditions (typically pH 4-5), which facilitate the protonation of the carbonyl oxygen, making the carbon more electrophilic. rsc.orgnumberanalytics.comresearchgate.net However, very low pH can be detrimental as it leads to the protonation of the hydroxylamine, reducing its nucleophilicity.

General Factors Influencing Oxime Ligation Kinetics
FactorEffect on Reaction RateOptimal Condition
pHRate increases with acidity to a point, then decreases.Typically pH 4-5 researchgate.net
Reactant ConcentrationHigher concentration leads to a faster rate.Dependent on specific application
CatalystSignificantly accelerates the reaction.Aniline (B41778) and its derivatives are common. researchgate.netsioc-journal.cn
TemperatureHigher temperature generally increases the rate.Dependent on reactant stability numberanalytics.com

When an unsymmetrical ketone or an aldehyde reacts with a hydroxylamine, the resulting oxime can exist as two geometric isomers, designated as E and Z (historically syn and anti). wikipedia.orgresearchgate.net The E isomer is generally the more thermodynamically stable and often the predominant product. numberanalytics.com

The ratio of E to Z isomers can be influenced by the reaction conditions, including temperature and the presence of catalysts, which can also catalyze the interconversion between the two isomers. researchgate.net Separation of these isomers can often be achieved by standard techniques like chromatography or recrystallization. researchgate.net Specific methods for the stereoselective synthesis of the E isomer of aryl alkyl oximes have been developed, which involve treating a mixture of isomers with an acid to precipitate the more stable E isomer as an immonium complex. google.com

Stereoselectivity in Oxime Formation
IsomerRelative StabilityFactors Favoring Formation
EGenerally more stable numberanalytics.comThermodynamic control, specific acid catalysis google.com
ZGenerally less stableKinetic control under certain conditions

To overcome the slow reaction rates of oxime ligation, particularly at neutral pH, various catalytic strategies have been developed. Aniline and its derivatives are the most common and effective nucleophilic catalysts for this transformation. researchgate.netsioc-journal.cn Aniline catalysis proceeds through the formation of a more reactive Schiff base intermediate with the carbonyl compound, which then rapidly undergoes transamination with the hydroxylamine to form the oxime. rsc.org

Substituted anilines with electron-donating groups, such as p-phenylenediamine (B122844), have been shown to be even more potent catalysts than aniline itself, leading to significant rate enhancements. researchgate.netacs.org For instance, p-phenylenediamine at a low concentration can result in a 120-fold faster rate of protein PEGylation via oxime ligation compared to the uncatalyzed reaction at neutral pH. acs.org Another effective catalyst is m-phenylenediamine, which, due to its higher aqueous solubility compared to aniline, can be used at higher concentrations to achieve significantly more efficient catalysis. nih.govnih.gov

Comparison of Catalysts for Oxime Ligation
CatalystKey AdvantagesRelative Efficiency
AnilineCommonly used, effective at acidic pH. sioc-journal.cnBaseline for comparison.
p-PhenylenediamineSuperior catalyst at neutral pH, highly effective at low concentrations. acs.org~19-20 times faster than aniline at pH 7. researchgate.netacs.org
m-PhenylenediamineHigh aqueous solubility allows for use at higher concentrations, leading to greater efficiency. nih.govnih.govUp to 15 times more efficient than aniline overall. nih.gov

The structure of both the hydroxylamine and the carbonyl compound can influence the reactivity and properties of the resulting oxime. The 4-phenoxybutyl moiety in this compound can impact several aspects of its reactivity. The flexible butyl chain can affect the conformational freedom of the molecule, which may play a role in the approach to the carbonyl group during oxime formation.

Other Significant Reactions of O-Substituted Hydroxylamines

Beyond oxime formation, O-substituted hydroxylamines can participate in a range of other chemical transformations. These reagents have shown potential as electrophilic aminating agents, facilitating various bond-formation reactions. rsc.org

Some notable reactions include:

Reduction to Hydroxylamines: O-substituted oximes can be reduced to the corresponding hydroxylamines. However, this transformation can be challenging as over-reduction can lead to the cleavage of the N-O bond, yielding primary amines. nih.govepfl.ch

Beckmann Rearrangement: Oximes can undergo rearrangement to form amides when treated with various acids. wikipedia.org

Dehydration to Nitriles: Acid anhydrides can dehydrate aldoximes to yield the corresponding nitriles. wikipedia.org

N-O Bond Fragmentation: The N-O bond in oximes can be cleaved under certain conditions, such as through photolysis or thermolysis, to generate iminyl radicals, which are versatile intermediates in organic synthesis. nsf.gov

Cycloaddition Reactions: Oximes can participate in cycloaddition reactions, for example, to form azetidines. nsf.gov

O- to N-Migration: In some reactions of O-substituted hydroxylamines, a migration from the oxygen to the nitrogen atom can occur. acs.org

Cleavage Reactions of Asparaginyl-Glycine Peptide Bonds for Protein Analysis

A significant application of hydroxylamine and its derivatives in biochemistry is the specific, non-enzymatic cleavage of peptide bonds between asparagine (Asn) and glycine (B1666218) (Gly) residues in proteins. cancer.govnih.gov This reaction is a valuable tool for protein sequencing and analysis, as it generates a limited number of large peptide fragments due to the relative infrequency of the Asn-Gly sequence. researchgate.netcolab.ws

The mechanism for this cleavage is initiated under alkaline conditions (typically pH 9.0), which facilitates the deprotonation of the asparagine side-chain amide. researchgate.net The deprotonated amide nitrogen then performs an intramolecular nucleophilic attack on the carbonyl carbon of the same residue, leading to the formation of a five-membered succinimide (B58015) intermediate. cancer.govcolab.wsacs.org It is this cyclic imide that is susceptible to nucleophilic attack by hydroxylamine. cancer.govnih.gov

This compound, acting as the nucleophile, attacks one of the carbonyl carbons of the succinimide ring. This leads to the opening of the ring and subsequent cleavage of the polypeptide backbone C-terminal to the asparagine residue. The specificity for Asn-Gly bonds is attributed to the lack of steric hindrance from the glycine residue's side chain (a single hydrogen atom), which allows for the facile formation of the succinimide intermediate. cancer.gov In contrast, Asn-Xaa bonds where Xaa is an amino acid with a bulkier side chain are cleaved at a much lower rate.

The efficiency of the cleavage reaction can be influenced by several factors, as detailed in studies on related systems. Complete denaturation of the protein, often achieved using reagents like 6 M guanidine, enhances the accessibility of the Asn-Gly sites and improves cleavage yields. cancer.gov While the reaction is highly specific, minor side reactions, such as the formation of hydroxamates at asparagine and glutamine residues, have been observed. colab.wsresearchgate.netresearchgate.net This method has been successfully employed to cleave fusion proteins that have been genetically engineered to include an Asn-Gly cleavage site for the release of the mature target protein. researchgate.netresearchgate.net

Functional Group Interconversions and Derivatization

O-substituted hydroxylamines, including this compound, are versatile reagents in synthetic organic chemistry, enabling a variety of functional group interconversions and derivatization reactions. researchgate.netrsc.org The phenoxybutyl group can be strategically incorporated into target molecules or can influence the reactivity of the hydroxylamine functional group.

These reagents are valuable for creating new carbon-heteroatom bonds, particularly C-O and C-N bonds. researchgate.netorganic-chemistry.org A common transformation is the reaction with aldehydes or ketones to form oximes (or more specifically, oxime ethers). This reaction is a cornerstone of "oxime ligation," a chemoselective conjugation method used to link molecules under mild conditions. researchgate.net

Furthermore, O-substituted hydroxylamines can serve as potent aminating agents. researchgate.netrsc.org Depending on the reaction conditions and the other substituents on the hydroxylamine, they can act as sources of electrophilic or nucleophilic nitrogen. For instance, hydroxylamines with an N-electron-withdrawing group can act as reactive nucleophiles in transition-metal-catalyzed reactions, such as palladium-catalyzed allylic substitutions. organic-chemistry.org

Derivatization using this compound can be employed for analytical purposes. The hydroxylamine group can react with specific analytes to form stable derivatives that are more easily detected or separated, for example, by high-performance liquid chromatography (HPLC). rsc.org The choice of the O-substituent is critical; the 4-phenoxybutyl group in this case provides a non-polar handle that can modify the chromatographic behavior of the resulting derivative. The stability of derivatives is crucial for reliable analysis, and various derivatization strategies have been developed to prevent decomposition during analysis. nih.gov

Theoretical and Computational Analysis of Reaction Mechanisms

Computational chemistry provides powerful tools for investigating the intricate details of reaction mechanisms involving hydroxylamine derivatives, complementing experimental findings. tandfonline.com Methods such as Density Functional Theory (DFT) and high-level ab initio calculations are used to map potential energy surfaces, identify intermediates, and calculate the energetic profiles of reaction pathways. acs.orgpnnl.gov

Elucidation of Transition States and Reaction Intermediates

Computational studies have been instrumental in elucidating the structures of transition states and reaction intermediates for reactions involving the hydroxylamine functional group. acs.orgresearchgate.net For the Asn-Gly peptide bond cleavage, quantum chemical calculations have been used to study the formation of the key succinimide intermediate, which proceeds via a tetrahedral intermediate formed from the initial intramolecular nucleophilic attack. acs.org

In other reactions, such as the acylation of hydroxylamine by esters, theoretical calculations have identified distinct transition states for N-acylation versus O-acylation. researchgate.net These studies reveal the energetic barriers for each pathway and can explain the observed product ratios. For example, in the reaction of hydroxylamine with phenyl acetate, the transition states for both direct attack and catalyzed pathways have been modeled, showing how a second hydroxylamine molecule can act as a bifunctional catalyst to lower the activation energy. researchgate.net

A recent study on the reaction of hydroxylamines with cyclopropenones used DFT calculations to explain the observed regioselectivity. acs.org The calculations showed a significant energy difference between the transition states for nucleophilic attack at the C2 and C3 positions, with the attack at C3 having a much lower activation energy (ΔG‡) of 23.7 kcal/mol compared to 29.4 kcal/mol for the C2 attack. acs.org This computational insight confirmed that the reaction proceeds via the lowest-energy transition state, leading to the observed product. acs.org

Table 1: Calculated Activation Barriers for Hydroxylamine Reactions

Reaction Method/Level of Theory Calculated Activation Barrier (ΔG‡ or Ea) Reference
Bimolecular Isomerization of NH2OH MPW1K (in water) ~16 kcal/mol acs.org
Bimolecular Isomerization of NH2OH MPW1K (gas phase) ~25 kcal/mol acs.org
Nucleophilic attack at C3 (Hydroxylamine + Cyclopropenone) M06-2X/def2-TZVP/SMD(DMSO) 23.7 kcal/mol acs.org
Nucleophilic attack at C2 (Hydroxylamine + Cyclopropenone) M06-2X/def2-TZVP/SMD(DMSO) 29.4 kcal/mol acs.org
N-acylation (Hydroxylamine + Phenyl Acetate, NH2 catalyzed) B3LYP/6-311+G(2df,2p)//HF/6-31G(d) 24.9 kcal/mol researchgate.net
O-acylation (Hydroxylamine + Phenyl Acetate, NH2 catalyzed) B3LYP/6-311+G(2df,2p)//HF/6-31G(d) 28.4 kcal/mol researchgate.net

This table presents a selection of calculated activation energies for various reactions involving hydroxylamine, illustrating the application of computational chemistry in quantifying reaction barriers.

Quantum Chemical Modeling of Reactivity Profiles for O-Substituted Hydroxylamines

Quantum chemical modeling is essential for understanding and predicting the reactivity profiles of O-substituted hydroxylamines like this compound. chemrxiv.org These models can calculate various molecular properties that govern reactivity, such as molecular orbital energies (HOMO/LUMO), charge distributions, and bond dissociation energies. tandfonline.com

For this compound, the electronic properties of the 4-phenoxybutyl substituent would be a key focus of such modeling. The phenoxy group can exert a mild electron-withdrawing inductive effect, while the flexible butyl chain provides steric bulk. Quantum chemical calculations can precisely quantify how these features modulate the nucleophilicity of the nitrogen atom and the acidity of the N-H protons compared to unsubstituted hydroxylamine or other O-alkyl derivatives.

Advanced computational techniques like Global Reaction Route Mapping (GRRM) can be used to automatically explore vast chemical reaction networks, identifying all possible isomers, intermediates, and transition states on a given potential energy surface. chemrxiv.orgnih.gov Applying such a method to the reactions of this compound could uncover novel, previously unconsidered reaction pathways or side products. These theoretical investigations are not merely academic; they provide a predictive framework that can guide experimental work, helping to optimize reaction conditions and design new synthetic methodologies. chemrxiv.org For example, modeling the interaction of this compound with a target substrate can predict the most likely reaction pathway and its associated energy barrier, saving significant experimental time and resources.

Advanced Research Applications of O 4 Phenoxybutyl Hydroxylamine and Its Derivatives

Derivatization Reagents in Advanced Analytical Chemistry

Chemical derivatization is a technique frequently employed in analytical chemistry to modify an analyte, enhancing its detectability and improving its separation characteristics. nih.govddtjournal.com O-(4-Phenoxybutyl)hydroxylamine and its analogs are particularly effective derivatizing agents for aldehydes and ketones.

Enhanced Detection and Quantification of Aldehydes and Ketones in Complex Matrices

Aldehydes and ketones are carbonyl-containing compounds that are often challenging to analyze directly in complex biological samples due to their volatility, polarity, and instability. researchgate.net Derivatization with hydroxylamine (B1172632) reagents, such as this compound, converts these carbonyls into more stable oxime derivatives. vaia.comquora.com This process is crucial for improving chromatographic separation and enhancing the sensitivity of detection, particularly in mass spectrometry. researchgate.net The reaction with hydroxylamine hydrochloride is a well-established method for the estimation of aldehydes and ketones. archive.orgacs.org

The derivatization reaction not only stabilizes the carbonyl compounds but also introduces a chemical tag that can be more easily detected. nih.gov This is especially important in complex matrices where numerous other compounds can interfere with the analysis. For instance, the analysis of carbonyl compounds in food and beverages, as well as in biological samples like urine and plasma, is significantly improved through derivatization. researchgate.netnih.gov

Application in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

The derivatives formed from the reaction of this compound and other hydroxylamine reagents are well-suited for analysis by both LC-MS/MS and GC-MS. ddtjournal.comchromatographyonline.com

In LC-MS/MS , derivatization enhances the ionization efficiency of the analytes, which is often low for neutral carbonyl compounds. ddtjournal.comnih.gov The introduction of a chargeable moiety improves the response in electrospray ionization (ESI), a common ionization technique in LC-MS. ddtjournal.com Furthermore, the resulting derivatives often produce specific product ions upon collision-induced dissociation (CID), allowing for highly sensitive and selective detection using techniques like multiple reaction monitoring (MRM). ddtjournal.com

For GC-MS , derivatization is often necessary to increase the volatility and thermal stability of the analytes. chromatographyonline.comresearchgate.net While some highly polar compounds with multiple carbonyl groups can become less volatile after derivatization, making GC analysis challenging, for many aldehydes and ketones, the formation of oxime derivatives improves their chromatographic properties. tandfonline.com Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) are commonly used in GC-MS analysis of carbonyls, producing derivatives with excellent chromatographic behavior. nih.govnih.govsigmaaldrich.com

A comparison of common derivatization reagents for carbonyl analysis is presented below:

Derivatization ReagentAnalytical TechniqueAdvantagesDisadvantages
This compound LC-MS/MS, GC-MSImproves stability and ionization efficiency.May form isomeric products (E/Z isomers).
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) GC-MS, SPME-GCForms thermally stable derivatives, good for volatile analysis. nih.govsigmaaldrich.comCan decrease volatility of multi-carbonyl compounds. tandfonline.com
2,4-Dinitrophenylhydrazine (DNPH) HPLC, GC-MSWell-established method, particularly for air analysis. tandfonline.comnih.govCan be time-consuming and may have issues with conjugated aldehydes. sigmaaldrich.com

Isotope-Labeled Hydroxylamines for Quantitative Monosaccharide Analysis

Quantitative analysis of monosaccharides is challenging due to their high hydrophilicity and poor ionization efficiency in mass spectrometry. acs.orgnih.gov Isotope-labeled hydroxylamines offer a powerful solution to this problem. By using a pair of light and heavy isotope-labeled derivatization reagents, such as deuterated and non-deuterated O-(4-methoxybenzyl)hydroxylamine, researchers can achieve accurate and sensitive quantification of monosaccharides. acs.orgnih.gov

This "glycation isotopic labeling" (GIL) approach involves labeling proteins or monosaccharides with isotopically distinct sugars or derivatization agents. nih.govnih.gov The resulting mass shift allows for the precise relative quantification of the labeled molecules by mass spectrometry. nih.govnih.gov This method has been successfully applied to the analysis of monosaccharide composition in various biological samples, including herbal polysaccharides and human cell lines, with significant improvements in detection sensitivity. acs.orgnih.gov The use of stable isotope-labeled carbohydrates is a safe and effective way to trace metabolic pathways in vivo. Chemical and chemo-enzymatic methods are available for preparing monosaccharides labeled with stable isotopes like 13C, 2H, 17/18O, and 15N. nih.gov

On-Fiber Derivatization Techniques in Solid-Phase Microextraction (SPME)

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that combines extraction and pre-concentration into a single step. chromatographyonline.com When coupled with on-fiber derivatization, SPME becomes a highly efficient and sensitive method for analyzing volatile and semi-volatile compounds, including aldehydes and ketones. nih.govcopernicus.org

In this technique, the SPME fiber is coated with a derivatization reagent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govacs.org When the fiber is exposed to the sample headspace, the target carbonyl compounds are trapped and simultaneously derivatized on the fiber surface. nih.govcopernicus.org This on-fiber derivatization offers several advantages, including immediate reaction, avoidance of solvent use, and reduced sample alteration. copernicus.org The resulting stable oxime derivatives are then thermally desorbed from the fiber directly into the gas chromatograph for analysis. nih.govcopernicus.org

This method has been successfully applied to the analysis of carbonyl compounds in a variety of matrices, including water, air, and food samples. copernicus.orgnih.govresearchgate.net The use of SPME with on-fiber derivatization has been shown to be a cost-effective and reproducible approach for the detection of oxygenated volatile organic compounds. copernicus.org

Key features of on-fiber SPME derivatization:

FeatureDescription
Solvent-Free Eliminates the need for organic solvents, making it a "green" analytical technique. copernicus.orgscielo.br
High Sensitivity Combines extraction and concentration, leading to low detection limits. acs.orgresearchgate.net
Automation The entire process can be automated for high-throughput analysis. copernicus.org
Versatility Applicable to a wide range of volatile and semi-volatile carbonyls in various matrices. nih.govcopernicus.orgnih.gov

Development of Reagents with Improved Ionization Efficiency for Mass Spectrometry

A major goal in the development of new derivatization reagents is to enhance the ionization efficiency of analytes for mass spectrometry, thereby increasing the sensitivity of the analysis. nih.govddtjournal.comnih.gov For carbonyl compounds, which often have poor ionization efficiencies, this is particularly important. nih.gov

Researchers are designing novel derivatization agents that introduce a permanently charged group or a moiety that is easily protonated into the analyte molecule. nih.govresearchgate.net This significantly improves their response in electrospray ionization mass spectrometry (ESI-MS). researchgate.net For example, reagents containing a quaternary ammonium (B1175870) group can dramatically increase the ionization efficiency of peptides and other molecules. researchgate.net

In the context of hydroxylamine derivatives, modifications to the O-substituent can influence the ionization efficiency of the resulting oximes. Guan et al. designed novel N-substituted coumaroyl hydroxylamines with long aliphatic chains that enhanced the ionization efficiency of the derivatives. researchgate.net Another approach involves incorporating elements with a distinct isotopic signature, such as bromine, into the derivatization reagent. nih.gov This not only improves detection but also aids in the identification of unknown aldehydes and their derivatives through the characteristic isotopic pattern. nih.govchemrxiv.org

Bioconjugation and Chemical Ligation Strategies

The reaction between hydroxylamines and carbonyl compounds to form stable oxime linkages is a powerful tool in bioconjugation and chemical ligation. quora.comresearchgate.net This chemoselective reaction allows for the specific joining of molecules in the presence of other functional groups, a critical requirement for creating complex biomolecular structures.

While direct search results for the specific use of this compound in bioconjugation and chemical ligation are limited, the underlying chemistry of oxime formation is widely applied in these fields. The principles of using hydroxylamine derivatives for these purposes are well-established. For instance, peptides and proteins can be modified to contain a carbonyl group or a hydroxylamine moiety, allowing for their specific ligation to other molecules containing the complementary functional group. This strategy is used to create protein-drug conjugates, assemble protein complexes, and immobilize proteins on surfaces.

Site-Specific Covalent Modification of Biomolecules via Oxime Ligation

Oxime ligation is a highly efficient and chemoselective bioorthogonal reaction that forms the basis for many bioconjugation techniques. nih.gov This reaction occurs between a nucleophilic aminooxy group (R-ONH₂) and an electrophilic aldehyde or ketone, yielding a stable oxime linkage. nih.govnih.gov The reaction is notable for its high specificity and ability to proceed under mild, aqueous conditions (typically pH 4-7), which are compatible with complex biological systems. nih.govlouisville.edu

This compound serves as a key reagent in this context. Its aminooxy group can react with an aldehyde or ketone that has been site-specifically introduced into a biomolecule, such as a protein or peptide. This allows for the precise covalent attachment of the phenoxybutyl group to a predetermined location on the biomolecule. The phenoxy group can either be a terminal cap or be further functionalized to attach other molecules of interest, such as fluorophores, affinity tags, or drug molecules. The reaction's efficiency can be enhanced by aniline-based catalysts, which accelerate the rate of ligation, a critical factor in time-sensitive applications like radiolabeling. nih.govresearchgate.net

Table 1: General Scheme for Oxime Ligation

Reactant 1 Reactant 2 Catalyst (Optional) Product

Development of Biorthogonal Probes and Crosslinkers in Chemical Biology

The bifunctional nature of this compound makes it an excellent building block for the design of sophisticated chemical biology tools. Biorthogonal probes are molecules used to study biomolecules in their native environment without interfering with biological processes. This compound can be incorporated into such probes as a versatile linker.

For example, the phenoxy group can be derivatized with a reporter tag (like a fluorophore) or a reactive group (like an alkyne or azide (B81097) for "click chemistry"). The resulting molecule can then be attached to a target biomolecule via oxime ligation. This strategy is widely used for labeling and visualizing proteins, glycans, and other cellular components. louisville.edu

Furthermore, this compound is a relevant scaffold for creating linkers used in Proteolysis-Targeting Chimeras (PROTACs). broadpharm.com PROTACs are heterobifunctional molecules that induce the degradation of specific proteins. nih.gov They consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The phenoxybutyl structure is analogous to the alkyl/ether chains commonly used as PROTAC linkers, providing the necessary spacing and physicochemical properties to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase. broadpharm.comnih.gov

Table 2: Components of a Hypothetical Biorthogonal Probe Using this compound

Component Function Example Moiety
Targeting Group Binds to the biomolecule of interest Aldehyde or Ketone
Ligation Moiety Reacts with the targeting group This compound

| Reporter/Functional Group | Enables detection or further reaction | Fluorophore, Biotin (B1667282), Alkyne (attached to the phenoxy ring) |

Stability and Reversibility of Oxime Linkages in Aqueous and Biochemical Systems

The utility of oxime ligation in biological applications is heavily dependent on the stability of the resulting oxime bond. Generally, oxime linkages are highly stable under typical physiological conditions (neutral pH), which is a key advantage over less stable imine (Schiff base) linkages. nih.govrsc.org This stability ensures that conjugates remain intact during biological assays.

The formation of the oxime bond is pH-dependent and is accelerated under slightly acidic conditions (pH 4.5–5.5). rsc.org While the bond is robust, it is considered a dynamic covalent bond, meaning its formation can be reversible under certain conditions, particularly at low pH or in the presence of high concentrations of competing aminooxy or carbonyl compounds. Aniline (B41778) and its derivatives can catalyze both the forward ligation and the reverse hydrolysis or exchange reactions. researchgate.net This reversibility can be exploited in applications requiring the release of a conjugated molecule under specific environmental triggers, although for most bioconjugation applications, the stability of the bond is its most important feature. nih.govrsc.org

Table 3: Factors Influencing Oxime Linkage Stability

Factor Effect on Stability Notes
pH High stability at neutral pH (7.0-7.4); increased reversibility at acidic pH (<5) The bond is generally considered stable for long-term experiments under physiological conditions. rsc.org
Catalyst Aniline derivatives can catalyze both formation and exchange/hydrolysis. The catalyst lowers the energy barrier for reaching equilibrium. researchgate.net
Reactant Structure Steric hindrance around the carbonyl or aminooxy group can affect reaction rates and stability. Aromatic aldehydes generally form more stable oximes than aliphatic ones.

| Temperature | Higher temperatures can increase the rate of both formation and hydrolysis. | Most biological applications are performed at or below 37°C. nih.gov |

Building Blocks in Complex Organic Synthesis

Beyond its applications in bioconjugation, this compound is a versatile building block for constructing more complex organic molecules, particularly those containing nitrogen and oxygen atoms.

Construction of Nitrogen-Containing Heterocycles

O-substituted hydroxylamines are valuable precursors for the synthesis of various nitrogen-containing heterocycles. nih.govnih.gov The core N-O bond is a key functional group that can direct cyclization reactions. For instance, after N-alkylation or N-acylation of this compound, the resulting N,O-disubstituted hydroxylamine can undergo intramolecular cyclization reactions to form rings such as piperidines, pyrrolidines, or other more complex heterocyclic systems. nih.gov The specific reaction pathway often depends on the nature of the substituent added to the nitrogen atom and the reaction conditions employed. These strategies are fundamental in medicinal chemistry for creating libraries of novel compounds for drug discovery.

Preparation of Aminooxy-Containing Scaffolds and Derivatives

This compound itself is an aminooxy-containing scaffold that can be systematically modified to generate a library of derivatives. nih.gov The synthesis of the parent molecule can be achieved through methods like the O-alkylation of a protected N-hydroxycarbamate followed by deprotection. organic-chemistry.org

The aromatic phenoxy ring offers a site for further functionalization. Through electrophilic aromatic substitution or nucleophilic aromatic substitution (if the ring is activated with electron-withdrawing groups), various functional groups can be installed on the phenyl ring. This allows for the tuning of the molecule's properties, such as solubility, electronic character, and steric profile, leading to a diverse set of scaffolds for applications in materials science and drug development. louisville.edunih.gov

Table 4: Potential Derivatives of this compound Scaffold

Position of Substitution Type of Substituent Potential Application
Phenyl Ring (para-position) Nitro (-NO₂) Precursor for an amino group, altering electronics.
Phenyl Ring (ortho-, meta-) Halogen (-Cl, -Br) Handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).
Nitrogen Atom Acetyl (-COCH₃) N-acylated hydroxylamine for further synthesis.

Precursors for N- and O-Substituted Hydroxylamines in Multistep Synthesis

As an O-monosubstituted hydroxylamine, this compound is a primary precursor for more highly substituted hydroxylamine derivatives. Selective mono-alkylation or acylation at the nitrogen atom is a common synthetic step. nih.gov Reductive amination, which involves reacting the hydroxylamine with an aldehyde or ketone in the presence of a reducing agent, is a powerful method for creating N,O-disubstituted hydroxylamines. nih.gov These more complex hydroxylamines are themselves important intermediates in organic synthesis, serving as building blocks for natural products, pharmaceuticals, and agrochemicals. google.comgoogle.com The ability to start from a simple, stable precursor like this compound and systematically build complexity is a cornerstone of modern synthetic strategy.

Development of Chemical Probes for Biochemical System Investigations

The strategic design and application of chemical probes are fundamental to unraveling the intricate workings of biological systems. These molecular tools enable the interrogation of specific enzymes, proteins, and biochemical pathways, providing insights that are often unattainable through classical biochemical or genetic methods alone. This compound and its derivatives represent a class of compounds with significant potential for the development of sophisticated chemical probes. The presence of the reactive hydroxylamine moiety, combined with the modifiable phenoxybutyl chain, offers a versatile scaffold for creating tools to investigate and modulate biological processes.

Mechanistic Studies of Hydroxylamine Interactions with Enzymes and Proteins (e.g., heme-containing enzymes, oxygen-evolving complex)

The hydroxylamine functional group is known to interact with a variety of metalloenzymes, and by extension, this compound is predicted to share some of these characteristics. The nature of these interactions provides a foundation for designing mechanistic probes to study enzyme function.

Heme-Containing Enzymes:

Heme proteins are a diverse class of metalloproteins that participate in a wide range of biological processes, including oxygen transport, electron transfer, and catalysis. nih.gov The iron-containing heme prosthetic group is often the site of interaction for small molecules. Hydroxylamine (NH₂OH) itself has been shown to interact with heme proteins in several ways. For instance, heme proteins can mediate the peroxidation of hydroxylamine to produce nitroxyl (B88944) (HNO), a reactive nitrogen species with its own distinct biological effects. nih.gov This reaction is influenced by the specific heme environment within the protein.

It is plausible that this compound could serve as a substrate for similar enzymatic processes. The phenoxybutyl group could influence its binding affinity and orientation within the active site of heme enzymes, potentially altering the course of the reaction compared to unsubstituted hydroxylamine. This makes it a candidate for probing the active site topology and reactivity of various heme-containing enzymes, such as peroxidases and cytochromes P450. nih.gov The interaction of the phenoxybutyl chain with hydrophobic pockets near the heme center could be a key determinant of its inhibitory or substrate activity.

Enzyme ClassPotential Interaction with this compoundInvestigational Value
Peroxidases Could act as a substrate for oxidation, potentially generating radical species.Probing active site accessibility and the nature of oxidative intermediates.
Cytochromes P450 May act as an inhibitor or a substrate, depending on the specific isozyme. The phenoxybutyl group could influence binding.Investigating enzyme-substrate specificity and the mechanism of heme-mediated catalysis.
Globins (e.g., Hemoglobin, Myoglobin) Potential for redox reactions with the heme iron, possibly leading to the formation of methemoglobin.Studying the factors that influence the redox stability of the heme center. frontiersin.org

Oxygen-Evolving Complex (OEC):

The oxygen-evolving complex of photosystem II is a manganese-calcium cluster responsible for the oxidation of water to molecular oxygen, a fundamental process for life on Earth. nih.govnih.govillinois.edulibretexts.org The OEC is a known target for small molecule inhibitors, including hydroxylamine. Hydroxylamine can act as a reductant, leading to the disassembly of the manganese cluster and inhibition of oxygen evolution.

This compound, by virtue of its hydroxylamine group, is also expected to have an inhibitory effect on the OEC. The bulky phenoxybutyl substituent likely plays a significant role in modulating this activity. It could either enhance or hinder the accessibility of the hydroxylamine moiety to the manganese cluster, thereby affecting its inhibitory potency. The study of such substituted hydroxylamines could provide valuable information on the structural constraints for inhibitor binding to the OEC and help to map the environment around this critical catalytic center.

Chemical Tool Development for Modulating Biochemical Pathways (excluding therapeutic efficacy)

The development of chemical tools to modulate biochemical pathways is a cornerstone of chemical biology. These tools can be used to study the roles of specific enzymes or pathways in cellular processes without resorting to genetic manipulation, which can sometimes have unintended compensatory effects. The structure of this compound provides a versatile platform for the design of such tools.

The O-N bond in alkoxyamines, a class of compounds to which this compound belongs, can be designed to undergo homolytic cleavage under specific conditions (e.g., heat or light), generating a carbon-centered radical and a nitroxide radical. semanticscholar.org This property can be harnessed to create "caged" radical initiators that can be activated at a desired time and location within a biological system to induce localized oxidative stress or to initiate specific chemical reactions, thereby modulating a target pathway.

Furthermore, the phenoxybutyl group serves as a convenient handle for chemical modification. For instance, reporter tags such as fluorophores or biotin could be attached to the phenyl ring, allowing for the visualization and tracking of the molecule's distribution within cells or its binding to target proteins. This is a common strategy in the development of activity-based protein profiling (ABPP) probes. hsulab.com

The hydroxylamine moiety itself is a nucleophile that can react with electrophilic species, such as aldehydes and ketones, to form stable oxime linkages. This reactivity can be exploited to develop bioconjugation reagents for linking molecules to proteins or other biomolecules that have been engineered to contain a carbonyl group. nih.gov Derivatives of this compound could be synthesized to act as linkers in such applications, with the phenoxybutyl chain providing a spacer of defined length and chemical character.

Potential ApplicationDesign StrategyUtility in Biochemical Investigations
Pathway-Specific Radical Generation Modification of the phenoxybutyl group to include a targeting moiety for a specific protein or organelle.Controlled initiation of radical-mediated events to study their impact on a particular biochemical pathway.
Activity-Based Probes Incorporation of a reporter group (e.g., fluorophore, biotin) onto the phenoxybutyl chain and a reactive group that targets a specific enzyme class.Identification and characterization of enzyme activity in complex biological samples.
Bioconjugation Reagents Functionalization of the phenoxybutyl group with a second reactive handle for crosslinking applications.Linking biomolecules together to study protein-protein interactions or to construct novel biomaterials.

Future Perspectives and Emerging Research Directions

Innovations in Synthesis Methodologies for O-Substituted Hydroxylamines and Analogs

The synthesis of O-substituted hydroxylamines, including O-(4-phenoxybutyl)hydroxylamine, is a field of continuous innovation, driven by the need for more efficient, scalable, and versatile methods. mdpi.com Historically, challenges in synthesizing this class of compounds included the potential for over-alkylation and the need for harsh reagents. wikipedia.org Modern synthetic chemistry is overcoming these hurdles through several innovative approaches.

Catalysis-driven methods have also emerged as powerful tools. Palladium-catalyzed reactions, for instance, have been developed for the synthesis of sterically hindered O-tert-alkyl-N,N-disubstituted hydroxylamines and for the O-arylation of hydroxylamine (B1172632) equivalents with a broad substrate scope. mdpi.comorganic-chemistry.org Earth-abundant metal catalysis, such as nickel-catalyzed asymmetric reduction of oximes, presents a more sustainable approach to producing N,O-disubstituted hydroxylamines with high yields and enantioselectivity. mdpi.com Furthermore, copper-catalyzed electrophilic amination of alkenes using O-benzoyl hydroxylamines represents a versatile three-component reaction to access complex amino ethers. acs.org

These emerging synthetic routes offer significant advantages over traditional methods, such as those relying on the Mitsunobu reaction, which can suffer from low yields and produce toxic byproducts requiring difficult purification steps. google.com The development of these novel strategies is crucial for making compounds like this compound and its analogs more accessible for research and application.

Table 1: Comparison of Modern Synthesis Methods for O-Substituted Hydroxylamines

Synthesis StrategyKey Reagents/CatalystsAdvantagesTypical YieldsReference
Direct Synthesis from Alcohols Methanesulfonyl chloride, tert-butyl N-hydroxycarbamate, DBU, HClAvoids hydrazine (B178648), good overall yields64-88% (two steps) organic-chemistry.org
Palladium-Catalyzed Arylation Pd catalyst, Xantphos ligandBroad substrate scope, short reaction timesUp to 85% mdpi.com
Nickel-Catalyzed Oxime Reduction Ni catalyst, H₂ gasUse of earth-abundant metal, high enantioselectivityUp to 99% mdpi.com
Copper-Catalyzed Amino Etherification Cu catalyst, O-benzoyl hydroxylaminesThree-component reaction, incorporates diverse groupsNot specified acs.org
Sulfonate Intermediate Route Alkyl sulfonyl halide, N-hydroxy cyclic imide, aminolysis reagentScalable, avoids problematic reagentsNot specified google.com

Expansion of Derivatization Applications to New Analytical Challenges

O-substituted hydroxylamines are valuable reagents for derivatizing carbonyl compounds (aldehydes and ketones) to form stable oxime ethers, a reaction crucial for analytical chemistry. The future in this area lies in designing novel derivatization agents based on the hydroxylamine scaffold to meet new and complex analytical challenges, particularly in enhancing detection sensitivity and selectivity in complex biological or environmental matrices.

One emerging trend is the development of derivatization reagents with specific detection properties. For example, researchers have synthesized reagents incorporating electrochemically active moieties. A novel reagent based on (R)-(+)-6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (α-CA) was developed to create derivatives of primary amines that exhibit intense responses with electrochemical detection in HPLC. nih.gov This strategy significantly improves detection limits, allowing for the quantification of analytes at femtomole levels. nih.gov Applying this concept to this compound could involve creating analogs that, upon reaction with a target analyte, introduce a tag suitable for highly sensitive detection methods like mass spectrometry, fluorescence, or electrochemical analysis.

Future research will likely focus on creating "smart" derivatization reagents. These reagents could be designed to target specific classes of carbonyls or to react under exceptionally mild conditions to preserve the integrity of sensitive biological molecules. The expansion of these applications will enable more precise and reliable quantification of low-abundance biomarkers, environmental contaminants, and other critical analytes.

Novel Bioconjugation Strategies Utilizing O-Hydroxylamines for Complex Biomolecules

The reaction between a hydroxylamine and a carbonyl group to form a stable oxime linkage is a cornerstone of bioconjugation chemistry. This chemoselective ligation allows for the precise modification of proteins, peptides, and other biomolecules. Future research is focused on leveraging O-substituted hydroxylamines like this compound in more sophisticated bioconjugation strategies.

Emerging strategies aim to create well-defined bioconjugates with controlled stoichiometry and site-specificity. This can be achieved by introducing carbonyl groups into specific sites on a biomolecule (e.g., via enzymatic modification or incorporation of unnatural amino acids) and then reacting them with a hydroxylamine-functionalized payload, such as a drug, imaging agent, or polymer.

The hydroxylamine moiety itself is a target of interest in the synthesis of complex natural products and their mimetics. acs.org For example, hydroxylamines have been used as "tethered nitrogen" sources in alkaloid synthesis and to create N-O bond-containing heterocycles that mimic biological structures like β-(1→3)-glucans. mdpi.comacs.org This suggests a future where this compound and its analogs could be used not just for simple ligation but as integral building blocks in the total synthesis of complex bioactive molecules and probes for chemical biology.

Computational Design and Optimization of this compound Analogs for Specific Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools for accelerating the discovery and optimization of functional molecules. For this compound, these approaches offer a pathway to design analogs with tailored properties. Density Functional Theory (DFT) studies, for example, are already being used to elucidate reaction mechanisms and understand the role of ligands and substrates in catalytic reactions involving hydroxylamines. acs.org

Future computational work could focus on several key areas:

Predicting Reactivity: Quantum mechanical calculations can predict the reactivity of different O-substituted hydroxylamine analogs. By modeling the transition states of oxime formation, researchers can design derivatives of this compound that react faster, more selectively, or under milder conditions.

Optimizing Physical Properties: Computational models can predict properties like solubility, stability, and bond dissociation energies. capes.gov.br This is critical for designing analogs suited for specific applications, whether in aqueous biological systems or in organic media for materials science. For instance, thermochemical studies have quantified how substituents affect the O-H bond strength in hydroxylamines, which is crucial for their application as oxidation catalysts. capes.gov.brresearchgate.net

Designing for Specificity: In the context of bioconjugation or derivatization, computational docking studies could be used to design hydroxylamine analogs that fit into specific enzyme active sites or binding pockets, enabling highly targeted labeling or inhibition.

By integrating these in silico methods, the development cycle for new, highly functionalized hydroxylamine reagents can be significantly shortened, moving from rational design to experimental validation more efficiently.

Integration into Multidisciplinary Research Platforms for Advanced Materials and Catalysis

The unique reactivity of the hydroxylamine group extends beyond bioconjugation and into the realms of materials science and catalysis. O-substituted hydroxylamines are precursors for generating N-oxyl radicals, which are highly effective oxidation catalysts. researchgate.net For example, the phthalimide (B116566) N-oxyl radical (PINO), derived from N-hydroxyphthalimide, is an efficient catalyst for the aerobic oxidation of hydrocarbons. capes.gov.br The catalytic activity is directly related to the bond dissociation enthalpy of the parent hydroxylamine. researchgate.net

Future research will likely explore the immobilization of this compound analogs onto solid supports, such as polymers or inorganic nanoparticles, to create recyclable and robust heterogeneous catalysts. The phenoxybutyl group itself could be modified to facilitate this immobilization or to tune the electronic properties and, therefore, the catalytic activity of the corresponding N-oxyl radical.

Furthermore, the ability of hydroxylamines to participate in rearrangement and cycloaddition reactions opens avenues for their use as key building blocks in the synthesis of novel polymers and functional materials. nih.govrsc.org For instance, O-cyclopropyl hydroxylamines have been shown to undergo organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements to form N-heterocycles, which are prevalent structures in pharmaceuticals and functional materials. nih.gov By integrating compounds like this compound into these multidisciplinary platforms, chemists can develop next-generation catalysts for green chemistry applications and create advanced materials with novel electronic or mechanical properties.

Q & A

Q. What are common synthetic methodologies for O-(4-phenoxybutyl)hydroxylamine and related hydroxylamine derivatives?

Hydroxylamine derivatives are typically synthesized via nucleophilic substitution or reductive amination. For example, PMB (4-methoxybenzyl) protecting groups are widely used due to their stability and ease of removal under acidic conditions. A modified protocol involves reacting N-hydroxyphthalimide with PMB-protected intermediates, followed by deprotection . Multi-step routes may require optimization of solvent systems (e.g., acetonitrile for hydrolysis) and temperature control to minimize side reactions .

Q. How do structural modifications (e.g., phenoxybutyl substituents) influence the stability and reactivity of hydroxylamine derivatives?

The phenoxybutyl group enhances steric bulk and electronic effects, which can stabilize intermediates during acylation or oxidation reactions. For instance, the electron-donating phenoxy group in this compound may lower activation barriers compared to alkyl-substituted analogs. Stability can be assessed via NMR or HPLC to track decomposition under varying pH and temperature conditions .

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • NMR : For tracking regioselectivity in acylation (e.g., distinguishing O- vs. N-acylation products).
  • HPLC/LC-UV : To monitor reaction progress and purity, especially for nitro-substituted derivatives .
  • Mass Spectrometry : Confirms molecular weight and fragmentation patterns, critical for validating synthetic intermediates .

Q. What safety protocols are essential when handling hydroxylamine derivatives in laboratory settings?

  • Use nitrile gloves and sealed goggles to prevent skin/eye contact.
  • Store in well-ventilated areas, away from oxidizers, and under inert atmospheres to avoid decomposition.
  • Collect spills with inert absorbents and dispose of waste via certified hazardous waste protocols .

Advanced Research Questions

Q. How can competing O- and N-acylation pathways be resolved in hydroxylamine reactions?

Computational modeling (e.g., DFT at B3LYP/6-311+G(2df,2p)) predicts DG‡ barriers for competing pathways. For this compound, bifunctional catalysis (simultaneous proton transfer via O and N atoms) lowers barriers for O-acylation (ΔG‡ = 18.6 kcal/mol) compared to N-acylation (ΔG‡ = 17.4 kcal/mol). Experimentally, kinetic isotope effects (KIEs) and solvent polarity adjustments (e.g., water vs. DMSO) can shift product ratios .

Table 1 : Calculated Free Energy Barriers for Acylation Pathways

PathwayΔG‡ (kcal/mol)Experimental Observation
O-Acylation18.6Dominant product
N-Acylation17.4Minor product
Bifunctional Catalysis19.0–19.5Matches experimental kinetics

Q. What experimental strategies validate computational predictions of reaction mechanisms?

  • Kinetic Profiling : Compare second- and third-order rate constants with theoretical ΔG‡ values.
  • Isotopic Labeling : Use deuterated hydroxylamine to probe proton transfer steps in bifunctional catalysis.
  • Trapping Intermediates : Low-temperature NMR or cryogenic MS to isolate tetrahedral intermediates (e.g., MS1O-NH3O) .

Q. How do electron-withdrawing substituents (e.g., nitro groups) affect the redox behavior of hydroxylamine derivatives?

Nitro groups increase electrophilicity, accelerating nucleophilic attacks. For O-(4-nitrobenzoyl)hydroxylamine, the nitro moiety stabilizes transition states via resonance, reducing ΔG‡ barriers by ~2–3 kcal/mol compared to non-substituted analogs. Cyclic voltammetry (CV) can quantify redox potentials and identify stable oxidation states .

Q. What methodologies address discrepancies between experimental product distributions and computational predictions?

  • Solvent Effects : PCM/HF calculations to account for solvation free energy contributions, which may shift ΔG‡ by 1–2 kcal/mol.
  • Conformational Sampling : MD simulations to explore alternative transition states not captured in static DFT models.
  • Experimental Replicates : Statistical analysis (e.g., ANOVA) to confirm reproducibility under controlled conditions .

Q. How can hydroxylamine derivatives be applied in enzyme inhibition studies?

this compound acts as a nucleophile, forming covalent adducts with enzyme active sites. For example:

  • Kinase Inhibition : Modify the phenoxybutyl chain to enhance binding affinity to ATP pockets.
  • Redox Modulation : Utilize the hydroxylamine group to scavenge reactive oxygen species (ROS) in cellular assays .

Methodological Recommendations

  • Synthetic Optimization : Use one-pot reductive amination (e.g., Scheme 8 in ) to streamline multi-step syntheses.
  • Safety Compliance : Follow OSHA HCS guidelines for storage (e.g., locked cabinets for hygroscopic derivatives) .
  • Data Validation : Cross-reference computational results with experimental kinetics and spectroscopic data to resolve mechanistic ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.